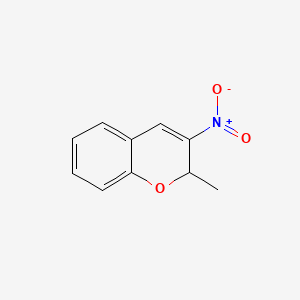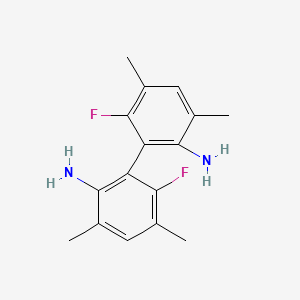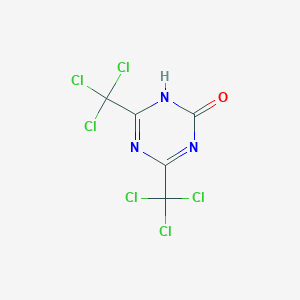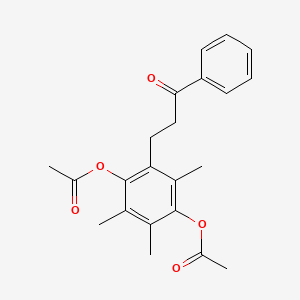
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate is an organic compound that belongs to the class of aromatic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate typically involves multi-step organic reactions. One possible route includes:
Friedel-Crafts Acylation:
Esterification: The formation of the diacetate ester by reacting the intermediate with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the phenylpropyl ketone to a carboxylic acid.
Reduction: Reduction reactions may reduce the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate may have applications in:
Chemistry: As an intermediate in organic synthesis or as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for potential pharmacological properties or as a precursor in drug synthesis.
Industry: Used in the manufacture of specialty chemicals, polymers, or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
In biological systems: It may interact with specific enzymes or receptors, influencing biochemical pathways.
In chemical reactions: It may act as a catalyst or reactant, facilitating the formation of desired products through specific reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethyl-1,4-phenylene diacetate: Lacks the phenylpropyl ketone group.
2,3,5-Trimethyl-6-(3-hydroxy-3-phenylpropyl)-1,4-phenylene diacetate: Contains a hydroxyl group instead of a ketone.
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene dibenzoate: Contains benzoate esters instead of acetate esters.
Uniqueness
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
53713-21-6 |
|---|---|
Molecular Formula |
C22H24O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-acetyloxy-2,3,6-trimethyl-5-(3-oxo-3-phenylpropyl)phenyl] acetate |
InChI |
InChI=1S/C22H24O5/c1-13-14(2)22(27-17(5)24)19(15(3)21(13)26-16(4)23)11-12-20(25)18-9-7-6-8-10-18/h6-10H,11-12H2,1-5H3 |
InChI Key |
BOTFSFNYFDFUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)CCC(=O)C2=CC=CC=C2)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


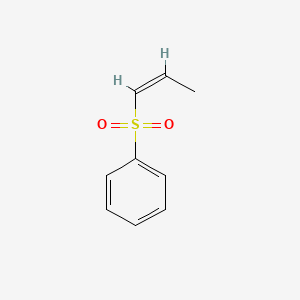

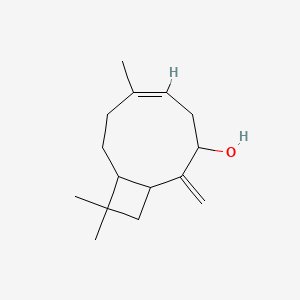

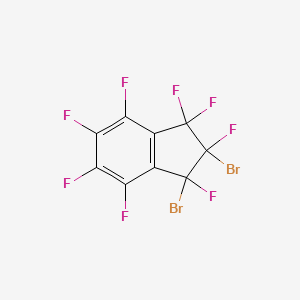

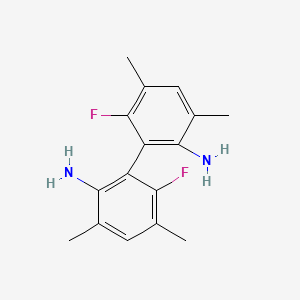
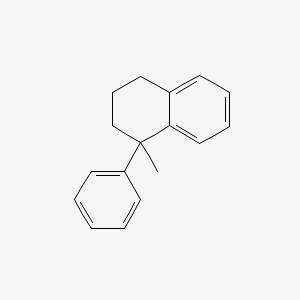
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
